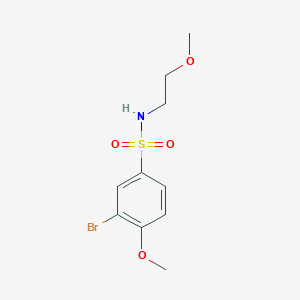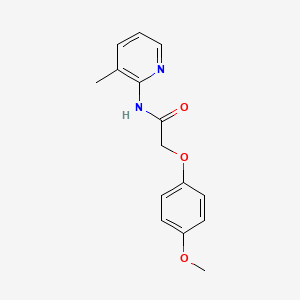
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as MPMPA, is an organic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a small molecule drug that has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have low toxicity and high solubility, making it easy to work with in lab settings. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its relatively high cost compared to other compounds.
未来方向
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide that exhibit improved anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide and its potential role in the treatment of other diseases. Finally, research is needed to optimize the synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide to reduce costs and increase yields.
合成方法
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-methoxyphenol. The resulting intermediate is then reacted with acetyl chloride to form the final product, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. The synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been optimized to ensure high yield and purity of the final product.
科学研究应用
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-4-3-9-16-15(11)17-14(18)10-20-13-7-5-12(19-2)6-8-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVEINAQLJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


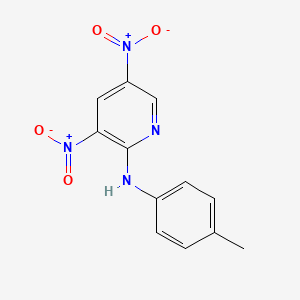
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)


![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
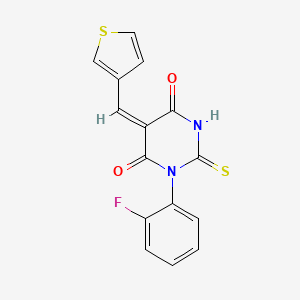
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
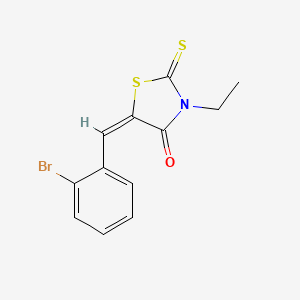
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
